2-(Ethylthio)-1-(3-methoxyphenyl)ethan-1-one
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Overview
Description
2-(Ethylthio)-1-(3-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes an ethylthio group, a methoxyphenyl group, and an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-(3-methoxyphenyl)ethan-1-one typically involves the reaction of 3-methoxybenzaldehyde with ethylthiol in the presence of a base, followed by oxidation to form the ethanone structure. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of more robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-1-(3-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones.
Scientific Research Applications
2-(Ethylthio)-1-(3-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-1-(3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-1-(3-methoxyphenyl)ethan-1-one: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-1-(4-methoxyphenyl)ethan-1-one: Similar structure but with the methoxy group in the para position.
2-(Ethylthio)-1-(3-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(Ethylthio)-1-(3-methoxyphenyl)ethan-1-one is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H14O2S |
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Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-ethylsulfanyl-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O2S/c1-3-14-8-11(12)9-5-4-6-10(7-9)13-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
YQYCIZJHJSALNN-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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